N-(3,4-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
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Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4S/c1-15-9-11-18(13-16(15)2)35(31,32)25-24-27-23(19-7-5-6-8-20(19)30(24)29-28-25)26-17-10-12-21(33-3)22(14-17)34-4/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLAGLBNFJEBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{18}H_{20}N_{4}O_{4}S
- Molecular Weight : 384.44 g/mol
The compound features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Quinazoline Core : Starting from appropriate anhydrides and amines.
- Triazole Formation : Utilizing cycloaddition reactions.
- Final Modifications : Incorporating sulfonyl and methoxy groups to enhance solubility and biological activity.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that phenyl-substituted quinazolines showed moderate inhibitory effects in the low micromolar range against multiple tested cell lines (IC50 values around 10-20 µM) .
The mechanism of action appears to involve:
- Kinase Inhibition : The compound has been shown to bind to several kinases with ΔTm values comparable to known inhibitors like Staurosporine .
- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells was observed, leading to reduced proliferation.
Case Studies
- In vitro Studies : In a study involving human leukemia cell lines (Hap-1), the compound demonstrated potent cytotoxicity with an IC50 value significantly lower than traditional chemotherapeutics .
- Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline ring were found to influence biological activity. For instance, compounds with methoxy groups exhibited enhanced cytotoxic properties compared to their hydroxy analogs .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-am | Hap-1 (Leukemia) | 15 | Kinase Inhibition |
| Similar Quinazolines | Various | 10-20 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
